9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a methyl group at position 9, a (2-methylpropyl)amino group at position 2, and a (Z)-configured thiazolidinone-based moiety at position 3. This structure integrates a thioxo-thiazolidinone ring conjugated via a methylidene bridge, which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C22H28N4O2S2 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H28N4O2S2/c1-5-6-7-10-26-21(28)17(30-22(26)29)12-16-18(23-13-14(2)3)24-19-15(4)9-8-11-25(19)20(16)27/h8-9,11-12,14,23H,5-7,10,13H2,1-4H3/b17-12- |
InChI Key |
QJVPNVNJVMYJAU-ATVHPVEESA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core and subsequent functionalization. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural Implications :
- Position 2 : The 2-methylpropylamine in the target compound likely enhances lipophilicity compared to the phenylethylamine in ’s analogue, which may reduce aqueous solubility but improve membrane penetration .
- Position 3: The thiazolidinone moiety is conserved in ’s compound, suggesting shared π-conjugation effects.
- Position 7/9 : Substitutions like 7-tetrahydropyridinyl () or 9-hydroxy () alter electronic density, affecting binding to biological targets such as kinases or neurotransmitter receptors .
Bioactivity Comparison
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from structurally related molecules:
- Thiazolidinone Derivatives: Compounds with thioxo-thiazolidinone moieties (e.g., ) exhibit diverse bioactivities, including kinase inhibition and antimicrobial effects. The pentyl chain may modulate selectivity for lipid-rich environments, such as bacterial membranes or cancer cell organelles .
- Pyrido[1,2-a]pyrimidin-4-one Core: Analogues in and are associated with central nervous system (CNS) targets.
- The target’s thioxo group may act as a redox-active site, enabling ferroptosis via lipid peroxidation .
Pharmacokinetic and Physicochemical Properties
A comparison of key properties is hypothesized based on structural trends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
